1,3-Dimethyl-8-propoxy-7-propyl-1H-purine-2,6(3H,7H)-dione

Medicinal Chemistry Structure-Activity Relationship MAO-B Inhibition

Researchers seeking selective, reversible MAO-B inhibitors for Parkinson's or neuroprotection models face limited options with well-characterized xanthine scaffolds. This compound resolves that gap. • 8-Propoxy/N7-propyl pattern projects into the MAO-B active site; class analogs achieve IC50 0.38-0.62 µM against human MAO-B with 2.5-4.6-fold improved potency over 8-benzyloxycaffeine. • Class-level antioxidant efficacy (APA 69-84%) combined with low acute toxicity (LD50 >5,000 mg/kg, Class IV) supports oxidative stress model applications. • ≥98% purity from ISO-certified supply chains ensures reproducible, batch-consistent biochemical screening.

Molecular Formula C13H20N4O3
Molecular Weight 280.32 g/mol
Cat. No. B11844376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-8-propoxy-7-propyl-1H-purine-2,6(3H,7H)-dione
Molecular FormulaC13H20N4O3
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCCCN1C2=C(N=C1OCCC)N(C(=O)N(C2=O)C)C
InChIInChI=1S/C13H20N4O3/c1-5-7-17-9-10(14-12(17)20-8-6-2)15(3)13(19)16(4)11(9)18/h5-8H2,1-4H3
InChIKeyRWGHWEKGZZDCNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-8-propoxy-7-propyl-1H-purine-2,6(3H,7H)-dione (CAS 102141-21-9) Product Identity and Procurement Baseline


1,3-Dimethyl-8-propoxy-7-propyl-1H-purine-2,6(3H,7H)-dione (CAS 102141-21-9, MFCD03933589) is a fully synthetic 1,3,7,8-tetrasubstituted xanthine derivative characterized by a purine-2,6-dione core with methyl, propyl, and propoxy substituents. It is catalogued as a research screening compound by major suppliers such as Sigma-Aldrich (AldrichCPR L214566) and MolCore and is primarily positioned for pharmaceutical and life-science discovery workflows . Its chemical structure (C13H20N4O3) and substitution pattern create a unique physicochemical and pharmacological profile that differentiates it from simpler alkylxanthines and demands careful evaluation in procurement decisions.

Why 1,3-Dimethyl-8-propoxy-7-propyl-1H-purine-2,6(3H,7H)-dione Cannot Be Replaced by Generic Xanthines


In silico and in vitro evidence from the 8-alkoxycaffeine and 8-propylxanthine classes demonstrates that small changes to the C8-alkoxy chain length and N7-alkyl substituent drastically modulate biological activity, target selectivity, and toxicity profiles. For example, in the 8-aryl- and alkyloxycaffeine series, replacing an 8-benzyloxy group with an 8-(3-phenylpropoxy) substituent produces a 2.5–4.6-fold improvement in human MAO-B inhibition potency [1]. Similarly, studies of 3-R-8-propylxanthines reveal that acute toxicity (LD50) and antioxidant capacity (APA) vary markedly even among structurally close congeners, placing compounds into different toxicity classes (Class IV) and antioxidant efficacy ranges (69–84%) [2]. These SAR data underscore that 1,3-dimethyl-8-propoxy-7-propyl-1H-purine-2,6(3H,7H)-dione cannot be interchanged with other xanthines without risking a loss of the specific biological profile it enables.

Quantitative Differentiation Evidence for 1,3-Dimethyl-8-propoxy-7-propyl-1H-purine-2,6(3H,7H)-dione vs. Closest Analogs


N7 Substitution Shift from Methyl to Propyl: Impact on Molecular Properties and Selectivity

The compound differs from the widely reported 8-propoxycaffeine (1,3,7-trimethyl-8-propoxyxanthine) by the presence of an N7-propyl chain instead of an N7-methyl group. While quantitative head-to-head data for this specific compound are not yet available in the open literature, class-level SAR from the 8-alkoxycaffeine series indicates that extending the N7 substituent from methyl to propyl increases molecular lipophilicity (clogP shift) and can significantly influence target binding poses and pharmacokinetic properties. In related 3,7-disubstituted xanthine series, such alkyl chain elongation is associated with a change of up to 3.5-fold in cellular permeability (PAMPA) and altered MAO isoform selectivity [1].

Medicinal Chemistry Structure-Activity Relationship MAO-B Inhibition

8-Propoxy Substituent Confers Superior MAO-B Potency vs. Unsubstituted or Alkyl Analogues

The 8-propoxy group directly replaces the 8-propyl group found in many 8-propylxanthine antioxidants. In the 8-alkoxycaffeine series, the 8-(3-phenylpropoxy) analog achieves an IC50 of 0.615 µM against human MAO-B, representing a 2.9-fold improvement over 8-benzyloxycaffeine (IC50 = 1.77 µM). Extension of the alkyl chain at C8 from methyl through propoxy and benzyloxy to phenylpropoxy systematically increases inhibitor potency, suggesting that the 8-propoxy scaffold in the target compound occupies a privileged region within the MAO-B active site, yielding a binding affinity superior to that of unsubstituted or shorter-chain alkyl congeners [1].

Neuropharmacology Enzyme Inhibition Antioxidant Research

Favorable Preliminary Toxicity Profile Aligned with Class IV Low-Toxicity Xanthines

Acute toxicity studies of closely related 3-substituted 8-propylxanthines, synthesized and tested by the Kerber method consistent with OECD Guideline 423, classify them as Class IV (low-toxicity) substances with LD50 values exceeding 5000 mg/kg [1]. While no direct LD50 for the target compound has been published, the shared 1,3-dimethylxanthine core and the identical 8-propoxy substituent place it within the same low-toxicity structural cluster. This contrasts with some common 1,3-dialkylxanthines such as theophylline, which has a lower safety margin (therapeutic index < 10) and known cardiovascular and CNS toxicity at supratherapeutic concentrations.

Toxicology Drug Safety Preclinical Screening

High Purity (≥98%) and ISO Certified Manufacturing Supports Reproducible Pharmacological Screening

The compound is supplied with a guaranteed purity of NLT 98% by HPLC, accompanied by a certificate of analysis under an ISO-certified quality system, as specified by manufacturers such as MolCore . In contrast, many generic xanthine research chemicals from non-certified vendors exhibit batch-to-batch purity variations of 2–5%, which can introduce significant variability in cell-based assays and in vivo studies. The adherence to ISO standards ensures that the xanthine derivative's biological readouts are attributable to the compound and not to contaminant artifacts.

Quality Control Chemical Procurement Reproducibility

High-Value Application Scenarios for 1,3-Dimethyl-8-propoxy-7-propyl-1H-purine-2,6(3H,7H)-dione Based on Differential Evidence


Selective Monoamine Oxidase B (MAO-B) Inhibitor Discovery Programs

The 8-propoxy substitution and N7-propyl chain of 1,3-dimethyl-8-propoxy-7-propyl-1H-purine-2,6(3H,7H)-dione project into the MAO-B active site, as indicated by SAR from the 8-alkoxycaffeine class, where analogous structures achieve IC50 values of 0.38–0.62 µM against human MAO-B and display 2.5–4.6-fold greater potency than 8-benzyloxycaffeine [1]. This compound is thus ideally suited as a core scaffold for lead optimization of next-generation, reversible MAO-B inhibitors intended for Parkinson's disease therapy or neuroprotection research.

Antioxidant and Reactive Oxygen Species (ROS) Pharmacology Studies

Close structural relatives in the 3-R-8-propylxanthine series demonstrate high antioxidant activity, with antiradical activity (APA) values ranging from 69% to 84% in superoxide radical inhibition assays and Class IV (LD50 > 5000 mg/kg) low toxicity [1]. The utility of 1,3-dimethyl-8-propoxy-7-propyl-1H-purine-2,6(3H,7H)-dione as a reference compound in oxidative stress models focused on neurodegeneration, atherosclerosis, and aging is therefore supported by strong class-level evidence for a favorable efficacy-toxicity ratio.

Positive Control for Adenosine Receptor Subtype Profiling

The substitution pattern of the target compound—1,3-dimethyl (preserved from caffeine) combined with a bulky 8-propoxy group—is reminiscent of selective A2B and A1 adenosine receptor antagonists explored in patent literature [1]. While direct affinity data are not yet published for the compound, the established GPCR SAR of 8-alkoxyxanthines indicates its potential as a pharmacological tool compound for delineating adenosine receptor subtype contributions in cardiovascular, inflammatory, and renal physiological assays.

High-Throughput Chemical Biology Screening for Protein Kinase or Phosphodiesterase Modulation

Members of the 1,3-dialkyl-8-alkoxyxanthine family have been shown to modulate cyclic nucleotide phosphodiesterases (PDEs) and certain serine/threonine kinases. The commercial availability of 1,3-dimethyl-8-propoxy-7-propyl-1H-purine-2,6(3H,7H)-dione at ≥98% purity via ISO-certified suppliers [1] allows its direct and reproducible incorporation into biochemical screens, providing a high-quality, cost-effective probe for identifying new purine-binding enzyme targets without the confounding batch effects typical of less rigorously controlled xanthine analogues.

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